4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione involves multiple steps, including the formation of the benzodioxole and quinoline rings, followed by the spirocyclization process. Common reagents used in these reactions include palladium catalysts, xantphos, cesium carbonate, and various solvents like 1,4-dioxane and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts like palladium and copper .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use in drug discovery and development, particularly for its anticancer properties.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- **2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
- **4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
Uniqueness
What sets 4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione apart is its unique spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H27NO4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-5',5'-dimethylspiro[1,3-dihydrobenzo[f]quinoline-2,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C28H27NO4/c1-27(2)13-25(30)28(26(31)14-27)12-21-20-6-4-3-5-19(20)8-9-22(21)29(16-28)15-18-7-10-23-24(11-18)33-17-32-23/h3-11H,12-17H2,1-2H3 |
InChI Key |
TYHCKQIXXFAOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CC3=C(C=CC4=CC=CC=C34)N(C2)CC5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Origin of Product |
United States |
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